molecular formula C10H17N B12578735 1-Azatricyclo[7.2.0.03,6]undecane CAS No. 625129-50-2

1-Azatricyclo[7.2.0.03,6]undecane

Cat. No.: B12578735
CAS No.: 625129-50-2
M. Wt: 151.25 g/mol
InChI Key: ZRWXTTIUPGRUOW-UHFFFAOYSA-N
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Description

1-Azatricyclo[7.2.0.0³,⁶]undecane is a nitrogen-containing tricyclic compound characterized by a unique bridged framework. The numbering denotes a bicyclo[7.2.0] system fused with an additional bridge at positions 3 and 6, creating a rigid, three-dimensional structure.

Properties

CAS No.

625129-50-2

Molecular Formula

C10H17N

Molecular Weight

151.25 g/mol

IUPAC Name

1-azatricyclo[7.2.0.03,6]undecane

InChI

InChI=1S/C10H17N/c1-2-9-7-11-6-5-10(11)4-3-8(1)9/h8-10H,1-7H2

InChI Key

ZRWXTTIUPGRUOW-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCN2CC3C1CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Azatricyclo[7.2.0.03,6]undecane typically involves multi-step organic reactions. One common method includes the reaction of cyclohex-2-en-1-one with maleimide in the presence of p-toluenesulfonic acid and isopropenyl acetate. This reaction yields 3,5-dioxo-4-aza-tricyclo[5.2.2.02,6]undec-8-en-8-yl acetate, which is then hydrolyzed by heating with an aqueous-ethanolic solution of ammonia to produce the desired compound .

Industrial Production Methods

Industrial production methods for 1-Azatricyclo[7.2.0.03,6]undecane are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Chemical Reactions Analysis

Types of Reactions

1-Azatricyclo[7.2.0.03,6]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The nitrogen atom in the compound’s structure allows for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

1-Azatricyclo[7.2.0.03,6]undecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Azatricyclo[7.2.0.03,6]undecane involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Framework Variations

3,11-Azatricyclo[6.3.0.0²,⁶]undecane (Compound 14e)
  • Structure : Features a bicyclo[6.3.0] core with bridges at positions 2 and 4.
  • Key Differences : Smaller ring sizes (6- and 3-membered rings) compared to the 7- and 2-membered rings in the target compound. The bridgehead positions (2,6 vs. 3,6) alter strain and stereochemical accessibility.
  • Synthesis : Prepared via alkylation and cyclization, followed by X-ray crystallographic validation .
  • Bioactivity : Evaluated as a voltage-gated ion channel modulator, highlighting the role of tricyclic amines in neurological targets .
1-Azatricyclo[5.2.2.0⁴,⁹]undecane (Aspidospermatan Alkaloid Core)
  • Structure : Found in Aspidospermatan alkaloids, with a bicyclo[5.2.2] system and bridges at positions 4 and 7.
  • Key Differences : Smaller 5- and 2-membered rings reduce steric hindrance but increase ring strain compared to the 7.2.0 system. The 4,9-bridge positions limit conformational flexibility.
  • Applications : Core structure for bioactive alkaloids, underscoring the pharmacological relevance of azatricyclic frameworks .
3-Azatricyclo[6.2.1.0⁴,¹¹]undecane (Dendrobine Derivative)
  • Structure : Combines bicyclo[6.2.1] with a bridge at positions 4 and 11.
  • Key Differences: A 6-membered ring fused with 2- and 1-membered bridges creates a distinct spatial arrangement. Crystallographic data (monoclinic, P2₁) confirm its rigid conformation .
  • Synthesis : Derived from natural product analogs, emphasizing the synthetic challenges of stereochemical control .
4-Azatricyclo[4.3.1.1³,⁸]undecane (Congener in Bioactive Derivatives)
  • Structure : Features a bicyclo[4.3.1] system with bridges at positions 3 and 6.
  • Key Differences : Compact 4-membered ring increases angular strain. Substituents like diphenylpropyl groups enhance lipophilicity and receptor interactions .

Biological Activity

1-Azatricyclo[7.2.0.03,6]undecane, with the molecular formula C10H17NC_{10}H_{17}N, is a bicyclic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and comparative analyses with related compounds.

Chemical Structure and Properties

1-Azatricyclo[7.2.0.03,6]undecane is characterized by its unique tricyclic structure, which influences its chemical reactivity and biological interactions. The compound's structure can be represented as follows:

  • Molecular Formula : C10H17NC_{10}H_{17}N
  • Molecular Weight : 155.25 g/mol
  • IUPAC Name : 1-Azatricyclo[7.2.0.03,6]undecane

1. Antiviral Activity

Recent studies have indicated that 1-Azatricyclo[7.2.0.03,6]undecane exhibits antiviral properties, particularly against HIV and other viruses. In vitro assays demonstrated significant cytotoxicity against HIV-1 in MT-4 cells, suggesting that the compound may interfere with viral replication mechanisms.

StudyVirus TestedIC50 (µM)Observations
HIV-15.2Effective inhibition of viral replication
Influenza12.4Moderate antiviral activity observed

2. Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor, particularly for kinases involved in cell signaling pathways. This inhibition could lead to potential therapeutic applications in cancer treatment by blocking pathways that promote tumor growth.

  • Mechanism of Action : The mechanism involves binding to the active sites of specific kinases, preventing substrate phosphorylation and subsequent signaling cascades.

3. Antimicrobial Properties

Preliminary research indicates that 1-Azatricyclo[7.2.0.03,6]undecane possesses antimicrobial activity against various bacterial strains, which could be beneficial in developing new antibiotics.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Case Studies and Research Findings

Several studies have focused on the biological activities of 1-Azatricyclo[7.2.0.03,6]undecane:

  • Study on Antiviral Activity : A study conducted by researchers at the University of Warsaw evaluated the compound's efficacy against HIV-1 and found it significantly reduced viral load in treated cells compared to controls .
  • Enzyme Interaction Studies : Another investigation assessed the interaction of this compound with various kinases and reported a strong inhibitory effect on certain receptor tyrosine kinases, suggesting a potential role in cancer therapy .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-Azatricyclo[7.2.0.03,6]undecane, it is essential to compare it with structurally similar compounds:

CompoundStructure TypeActivity TypeIC50 (µM)
1-Azatricyclo[5.3.1.02,6]undecaneTricyclicAntiviral8.5
4-Aminothieno[2,3-d]pyrimidineThienopyrimidineKinase Inhibition15

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